molecular formula C5H5Br2N3O2 B1317619 methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate CAS No. 1240572-21-7

methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1317619
CAS No.: 1240572-21-7
M. Wt: 298.92 g/mol
InChI Key: YHDKZDTYFKEFBU-UHFFFAOYSA-N
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Description

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring, a methyl group at the 1 position, and an acetate group attached to the triazole ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

    Formation of 3,5-dibromo-1H-1,2,4-triazole: This intermediate can be synthesized by bromination of 1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Alkylation: The 3,5-dibromo-1H-1,2,4-triazole is then alkylated with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk bromination: Using large quantities of bromine or NBS.

    Efficient alkylation: Employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The triazole ring can be oxidized under strong oxidative conditions, leading to the formation of triazole N-oxides.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted triazole derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or DMF.

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Substituted triazoles with various functional groups.

    Oxidation: Triazole N-oxides.

    Reduction: De-brominated triazole derivatives.

Scientific Research Applications

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antifungal and anticancer agents.

    Industry: Utilized in the production of agrochemicals and as a building block in material science for the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Lacks the acetate group, making it less versatile in synthetic applications.

    1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an acetate group, affecting its solubility and reactivity.

    3-Bromo-1-methyl-1H-1,2,4-triazole: Contains only one bromine atom, resulting in different reactivity and applications.

Uniqueness

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both bromine atoms and the acetate group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of synthetic transformations and applications in various fields.

Properties

IUPAC Name

methyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDKZDTYFKEFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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